molecular formula C15H10N2OS B1608433 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate CAS No. 67229-93-0

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

Cat. No. B1608433
CAS RN: 67229-93-0
M. Wt: 266.32 g/mol
InChI Key: DKMGYFQSCKPSEQ-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a fluorogenic agent used to derivatize primary, secondary, and tertiary hydroxyl compounds and primary and secondary amines for analytical analysis and chromatographic separation . It is a white solid with a melting point of about 125°C .


Synthesis Analysis

The synthesis of this compound is generally obtained by adding 6-methyl-2-benzothiazolamine to a solution of cyanophen chloride, and then reacting with benzyl alcohol under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C15H10N2OS, and its molecular weight is 266.32 g/mol . The SMILES string representation is Cc1ccc2nc(sc2c1)-c3ccc(cc3)N=C=O .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of about 125°C . It has a density of 1.27g/cm³ . Its boiling point is 419.1°C at 760 mmHg, and it has a flash point of 207.3°C . The vapor pressure is 3.11E-07mmHg at 25°C , and the refractive index is 1.676 .

Safety and Hazards

This compound is an organic isocyanate and is considered a hazardous substance . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . In case of skin contact, it is advised to take off immediately all contaminated clothing, rinse skin with water, and consult a physician .

properties

IUPAC Name

2-(4-isocyanatophenyl)-6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGYFQSCKPSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404936
Record name 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67229-93-0
Record name 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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